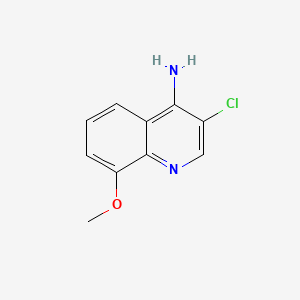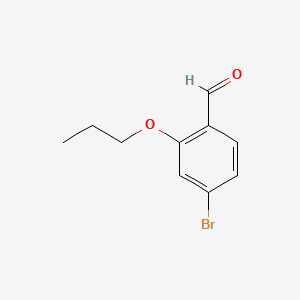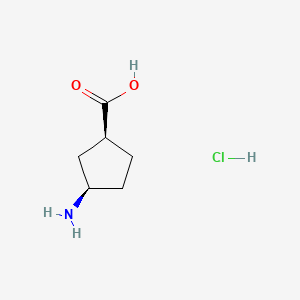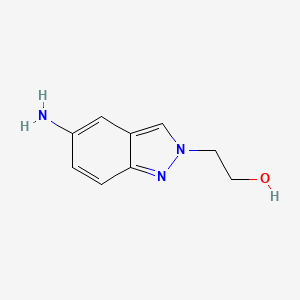
3-(Pyridin-2-yl)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl)aniline dihydrochloride (3-PA-DHC) is a small organic molecule that has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. It is a derivative of pyridine, an aromatic heterocyclic compound that is found in many natural products. 3-PA-DHC is a useful building block for the synthesis of various organic compounds and has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, antidepressants, and anti-inflammatory drugs. In addition, 3-PA-DHC has been extensively studied for its potential therapeutic applications, including its ability to modulate the activity of various enzymes and receptors in the body.
Wissenschaftliche Forschungsanwendungen
Fluorescent and Phosphorescent Materials
The photophysical behavior of 3-(Pyridin-2-yl)aniline dihydrochloride (referred to as TT-Py) has been extensively studied. It displays excitation-dependent fluorescence and phosphorescence under ambient conditions. Researchers have investigated this behavior using steady-state, time-resolved, and ultrafast spectroscopies. The compound’s dual fluorescence and dual phosphorescence arise from the coexistence of two moieties: an extended polycyclic nitrogen-rich structure (TT) rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, along with a partially flexible fragment (Py) .
C–H Amination Reactions
2-(Pyridin-2-yl)aniline serves as a removable directing group for C–H amination reactions mediated by cupric acetate. Specifically, it facilitates the amination of β-C(sp2)–H bonds in benzamide derivatives. This auxiliary enables effective amination with various amines, demonstrating good functional group tolerance even in air .
Supramolecular Chemistry and Crystal Engineering
Understanding the intermolecular interactions in TT-Py crystals is crucial. Researchers have investigated π–π stacking, hydrogen bonding, and other non-covalent forces that influence its crystal packing. Such insights contribute to the field of supramolecular chemistry and crystal engineering.
Wirkmechanismus
Target of Action
It has been designed as a new, removable directing group in promoting c–h amination mediated by cupric acetate .
Mode of Action
3-(Pyridin-2-yl)aniline dihydrochloride interacts with its targets through a process known as C–H amination. This process is mediated by cupric acetate . The compound serves as a directing group, facilitating the amination of the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines .
Result of Action
The primary result of the action of 3-(Pyridin-2-yl)aniline dihydrochloride is the effective amination of the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines . This suggests that the compound may play a role in the synthesis of nitrogen-containing compounds.
Eigenschaften
IUPAC Name |
3-pyridin-2-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;;/h1-8H,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNDCKBACHNFTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657192 |
Source


|
| Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1170936-92-1 |
Source


|
| Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

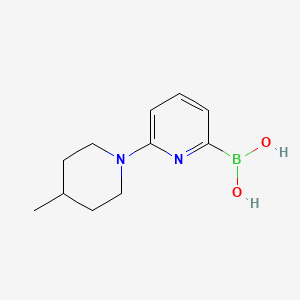
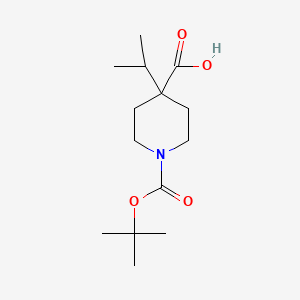
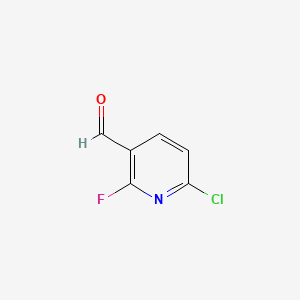
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B581268.png)
